molecular formula C12H15N3O2 B2706526 benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate CAS No. 70984-91-7

benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate

Cat. No.: B2706526
CAS No.: 70984-91-7
M. Wt: 233.271
InChI Key: IIUZNXQARXQNCZ-UHFFFAOYSA-N
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Description

Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazole ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines. Substitution reactions can introduce various functional groups onto the benzyl or imidazole moieties.

Scientific Research Applications

Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interfere with cellular pathways by modulating the activity of key enzymes or signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A structurally related compound with similar biological activities.

    Imidazole: The parent compound of the imidazole family, widely used in various applications.

    Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.

Uniqueness

Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl carbamate group enhances its lipophilicity and potential for membrane permeability, making it a valuable scaffold for drug design.

Properties

IUPAC Name

benzyl N-(4,5-dihydro-1H-imidazol-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-12(15-8-11-13-6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUZNXQARXQNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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